Sib 1553A

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula Analysis

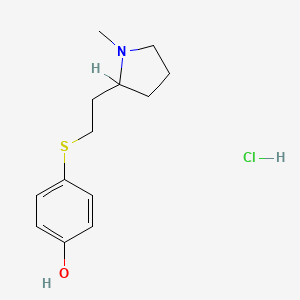

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-[2-(1-methylpyrrolidin-2-yl)ethylsulfanyl]phenol;hydrochloride, which precisely describes the molecular architecture and functional group arrangement. This nomenclature follows the established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple heterocyclic and aromatic systems. The structural formula reveals a phenolic compound where the para position of the benzene ring is substituted with a thioether linkage to an ethyl chain, which is further connected to a methylated pyrrolidine ring system.

The molecular composition consists of a phenol core structure with the hydroxyl group positioned at the para location relative to the thioether substituent. The thioether bridge connects the aromatic system to a two-carbon alkyl chain, which terminates in a pyrrolidine ring bearing a methyl substituent on the nitrogen atom. The hydrochloride salt formation occurs through protonation of the tertiary amine nitrogen within the pyrrolidine ring system, creating a stable ionic compound suitable for pharmaceutical applications.

Structural analysis reveals that the pyrrolidine ring adopts a puckered five-membered ring conformation typical of saturated heterocycles, with the methyl group on nitrogen providing steric bulk that influences the overall molecular geometry. The ethyl linker provides conformational flexibility between the aromatic and heterocyclic portions of the molecule, allowing for various spatial arrangements that may be relevant to biological activity. The thioether sulfur atom introduces additional electronic characteristics to the molecule, contributing to its unique chemical properties and potential interactions.

The phenolic hydroxyl group represents a key functional component that can participate in hydrogen bonding interactions and may undergo various chemical transformations typical of aromatic alcohols. The electron-donating nature of the hydroxyl substituent influences the electronic distribution within the aromatic ring, potentially affecting the compound's reactivity and stability profiles.

Alternative Chemical Designations and Registry Identifiers

The compound is known by several alternative chemical designations and carries multiple registry identifiers across different chemical databases and nomenclature systems. The most commonly referenced alternative name is 4-((2-(1-methylpyrrolidin-2-yl)ethyl)thio)phenol hydrochloride, which represents a slightly different nomenclature approach but describes the identical molecular structure. Additionally, the compound is frequently referred to by its research designation as SIB 1553A hydrochloride in scientific literature and pharmaceutical databases.

| Registry System | Identifier | Compound Form |

|---|---|---|

| Chemical Abstracts Service | 191611-89-9 | Hydrochloride salt |

| Chemical Abstracts Service | 191611-76-4 | Free base |

| PubChem Compound Identifier | 9881989 | Hydrochloride salt |

| PubChem Compound Identifier | 5310968 | Free base |

| ChemSpider Identifier | 4470512 | Free base |

| Unique Ingredient Identifier | TF4A9P6T8R | Free base |

The International Union of Pure and Applied Chemistry International Chemical Identifier for the hydrochloride salt is InChI=1S/C13H19NOS.ClH/c1-14-9-2-3-11(14)8-10-16-13-6-4-12(15)5-7-13;/h4-7,11,15H,2-3,8-10H2,1H3;1H, which provides a unique string representation of the molecular structure including the hydrochloric acid component. The corresponding International Union of Pure and Applied Chemistry International Chemical Identifier Key is RJSVKPQKXSMZMT-UHFFFAOYSA-N, serving as a shortened hash representation for database searches and chemical informatics applications.

The Simplified Molecular Input Line Entry System notation for the complete hydrochloride salt is CN1CCCC1CCSC2=CC=C(C=C2)O.Cl, which provides a linear text representation of the molecular structure including both the organic component and the chloride ion. This notation system allows for efficient storage and searching of chemical structures in computational databases and chemical informatics platforms.

Alternative systematic names found in various chemical databases include Phenol, 4-[[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]-, monohydrochloride, which follows Chemical Abstracts Service nomenclature conventions. The compound also appears in some databases under the designation 4-{[2-(1-Methyl-2-pyrrolidinyl)ethyl]sulfanyl}phenol hydrochloride, representing another acceptable International Union of Pure and Applied Chemistry nomenclature variant.

Stereochemical Considerations and Isomeric Forms

The stereochemical analysis of 4-[2-(1-methylpyrrolidin-2-yl)ethylsulfanyl]phenol hydrochloride reveals important considerations regarding the presence of chiral centers and potential isomeric forms. The molecule contains one chiral center located at the carbon-2 position of the pyrrolidine ring, where the ethyl chain attachment creates asymmetry. This stereocenter can exist in either the R or S configuration, potentially leading to two enantiomeric forms of the compound.

| Stereochemical Parameter | Value | Description |

|---|---|---|

| Total Stereocenters | 1 | Located at pyrrolidine C-2 position |

| Defined Stereocenters | 0 | No specific stereochemistry assigned |

| Undefined Stereocenters | 1 | Pyrrolidine substitution position |

| Optical Activity | Racemic mixture | Contains both R and S enantiomers |

| E/Z Centers | 0 | No geometric isomerism present |

The compound is typically encountered as a racemic mixture containing equal proportions of both R and S enantiomers at the pyrrolidine stereocenter. This racemic nature is indicated by the designation of achiral stereochemistry in many database entries, reflecting the fact that the compound is commonly prepared and used without specific stereochemical control or resolution. The presence of both enantiomers may result in different biological activities or pharmacological properties for each stereoisomer.

Conformational analysis indicates that the pyrrolidine ring can adopt multiple puckered conformations, with the envelope and twist forms being most energetically favorable. The methyl substituent on the nitrogen atom influences the conformational preferences and may create additional steric interactions that affect the overall molecular geometry. The flexible ethyl linker allows for rotation around the carbon-carbon and carbon-sulfur bonds, providing conformational diversity that may be relevant to molecular recognition and binding interactions.

The thioether linkage introduces additional conformational complexity, as rotation around the carbon-sulfur bond can generate different spatial arrangements of the aromatic and heterocyclic portions of the molecule. These conformational variations may contribute to the compound's ability to interact with different biological targets or adopt various binding modes in molecular recognition events.

Propriétés

IUPAC Name |

4-[2-(1-methylpyrrolidin-2-yl)ethylsulfanyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NOS.ClH/c1-14-9-2-3-11(14)8-10-16-13-6-4-12(15)5-7-13;/h4-7,11,15H,2-3,8-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSVKPQKXSMZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCSC2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191611-76-4, 191611-89-9 | |

| Record name | SIB 1553A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191611764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SIB-1553A HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV7CWP9EAF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Activité Biologique

4-[2-(1-Methylpyrrolidin-2-yl)ethylsulfanyl]phenol;hydrochloride, also known as SIB-1553A hydrochloride, is a phenolic compound with significant implications in neuropharmacology. This compound acts primarily as a selective agonist for nicotinic acetylcholine receptors (nAChRs), particularly those containing the β4 subunit. Its unique structure comprises a pyrrolidine ring and a sulfanyl group, contributing to its biological activities and potential therapeutic applications.

- Molecular Formula : C13H20ClNOS

- Molecular Weight : 273.82 g/mol

- CAS Number : 191611-76-4, 191611-89-9

SIB-1553A exerts its effects by binding to nAChRs, mimicking acetylcholine's action. This interaction enhances neurotransmitter release and modulates cholinergic signaling pathways, which are crucial for cognitive functions such as learning and memory.

Biochemical Pathways

The activation of nAChRs by SIB-1553A leads to:

- Increased levels of acetylcholine in the hippocampus.

- Modulation of synaptic plasticity, which is essential for memory formation.

Biological Activities

Research indicates that SIB-1553A has several notable biological activities:

- Cognitive Enhancement : In studies involving aged mice, administration of SIB-1553A improved performance in spatial and non-spatial working memory tasks but showed limited efficacy in enhancing spatial reference memory tasks.

- Neuroprotective Effects : The compound may exhibit neuroprotective properties by reducing neuroinflammation and promoting neuronal survival under stress conditions.

- Potential Therapeutic Applications : Given its mechanism of action, SIB-1553A is being investigated for potential applications in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease.

Study on Cognitive Performance

In a controlled experiment, aged mice were administered SIB-1553A subcutaneously. The results demonstrated:

| Task Type | Performance Improvement |

|---|---|

| Spatial Working Memory | Significant |

| Non-Spatial Memory | Significant |

| Spatial Reference Memory | Minimal |

These findings suggest that while SIB-1553A can enhance certain cognitive functions, its effects may vary depending on the type of memory task.

Neuropharmacological Studies

Further investigations into the pharmacodynamics of SIB-1553A revealed:

- Dose-Dependent Effects : Administration doses ranging from 1 to 40 mg/kg resulted in a dose-dependent increase in acetylcholine levels, indicating a robust interaction with nAChRs.

- Temporal Stability : The compound remains stable at +4°C, ensuring reliable experimental conditions for further research.

Comparative Analysis with Similar Compounds

To better understand the unique properties of SIB-1553A, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Bisphenol A | Two phenolic groups | Known endocrine disruptor |

| N-Methyl-2-Pyrrolidone | Pyrrolidine ring without sulfanyl | Widely used solvent |

| Hydroxypyrrolidine | Contains hydroxyl group | Potential intermediate in synthesis |

This comparison highlights that while these compounds share functional groups or structural motifs, SIB-1553A's combination of features sets it apart in terms of biological activity and potential applications.

Q & A

Q. How can researchers optimize the synthesis of 4-[2-(1-methylpyrrolidin-2-yl)ethylsulfanyl]phenol;hydrochloride to improve yield and purity?

Methodological Answer: Synthetic optimization should focus on:

- Reagent selection : Use sulfonyl chlorides or thiol-containing intermediates under alkaline conditions (e.g., triethylamine) to promote nucleophilic substitution .

- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) to isolate the hydrochloride salt .

- Reaction monitoring : Track progress via TLC (e.g., Rf values in ethyl acetate:hexane) or LC-MS to identify byproducts early .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer: Combine:

- NMR spectroscopy : Confirm the presence of the methylpyrrolidine proton environment (δ ~2.5–3.5 ppm) and phenol -OH (δ ~5–6 ppm) in DMSO-d6 .

- HPLC : Use a C18 column (acetonitrile:water + 0.1% TFA) to assess purity (>95%) and detect degradation products .

- Mass spectrometry : ESI-MS in positive ion mode to verify the molecular ion [M+H]+ and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfanyl-phenol moiety in this compound under oxidative conditions?

Methodological Answer:

- Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the S–C and O–H bonds, identifying susceptibility to oxidation .

- Simulate reaction pathways (e.g., using Gaussian or ORCA) to model intermediates like sulfoxide or quinone derivatives .

- Validate predictions experimentally via controlled oxidation (e.g., H2O2/Fe²+) and LC-MS/MS analysis .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Pharmacokinetic profiling : Assess bioavailability via plasma protein binding assays (e.g., equilibrium dialysis) and metabolic stability in liver microsomes .

- Dose-response reevaluation : Use Hill slope analysis to compare in vitro IC50 values with in vivo efficacy thresholds, adjusting for species-specific metabolic differences .

- Metabolite identification : Perform UPLC-QTOF-MS on serum samples to detect active metabolites that may explain discrepancies .

Q. How can researchers design experiments to elucidate the role of the methylpyrrolidine group in modulating target binding affinity?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Synthesize analogs with pyrrolidine substituents (e.g., ethyl, cyclopropyl) and compare binding kinetics via surface plasmon resonance (SPR) .

- Molecular docking : Use AutoDock Vina to model interactions between the methylpyrrolidine group and target pockets (e.g., GPCRs or ion channels) .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic contributions (ΔH, ΔS) of the methyl group to binding .

Experimental Design & Data Analysis

Q. How should researchers statistically validate reproducibility in synthetic batches of this compound?

Methodological Answer:

- Apply Design of Experiments (DoE) : Use a central composite design to evaluate critical factors (temperature, solvent ratio) and optimize reproducibility .

- Perform ANOVA on purity and yield data across 3+ independent batches to identify outliers or systemic errors .

- Control charts : Monitor process stability by plotting mean ± 3σ for key parameters (e.g., reaction time, pH) .

Q. What methodologies mitigate interference from degradation products in bioactivity assays?

Methodological Answer:

- Stability testing : Incubate the compound under assay conditions (e.g., 37°C, pH 7.4) and quantify degradation via HPLC-UV .

- Bioassay controls : Include "compound-only" and "degradant-only" groups to isolate contributions of impurities .

- LC-MS/MS integration : Use MRM transitions specific to the parent compound to exclude degradant signals .

Advanced Characterization & Mechanistic Studies

Q. How can crystallography resolve uncertainties in the protonation state of the hydrochloride salt?

Methodological Answer:

Q. What mechanistic insights can be gained from studying the compound’s pH-dependent solubility?

Methodological Answer:

- Potentiometric titration : Determine pKa values of the phenol (-OH) and pyrrolidine (N–H) groups to model solubility profiles .

- Solubility assays : Measure equilibrium solubility in buffers (pH 1–10) and correlate with speciation curves .

- Molecular dynamics (MD) simulations : Predict aggregation tendencies at physiological pH using GROMACS .

Tables of Key Data

Q. Table 1. Synthetic Parameters for Optimal Yield

| Parameter | Optimal Range | Method | Reference |

|---|---|---|---|

| Reaction Temperature | 60–70°C | Reflux under N₂ | |

| Solvent System | DCM:MeOH (9:1) | Column Chromatography | |

| Reaction Time | 12–18 hours | TLC Monitoring |

Q. Table 2. Key Spectroscopic Signatures

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 1.8–2.1 (pyrrolidine CH3) | |

| ESI-MS | [M+H]+ = Calculated m/z ± 0.5 Da | |

| IR | 3250 cm⁻¹ (phenolic O–H stretch) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.